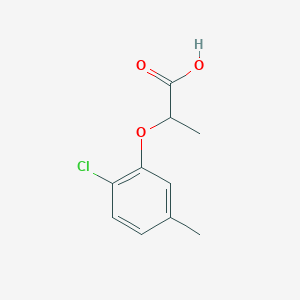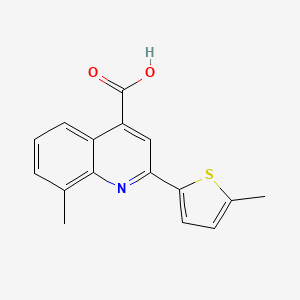
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline, the core structure of MQCA, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of MQCA consists of a quinoline core, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This core is substituted at the 2-position with a 5-methylthiophen-2-yl group and at the 8-position with a methyl group . The carboxylic acid group is attached at the 4-position of the quinoline ring .Chemical Reactions Analysis
The synthesis of quinoline derivatives like MQCA often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .科学的研究の応用
Neuroprotective Applications
Quinoline derivatives, including kynurenic acid and quinolinic acid, which are metabolites of the kynurenine pathway of tryptophan metabolism, have been studied for their roles in the central nervous system. Kynurenic acid is noted for its neuroprotective properties, while quinolinic acid is recognized as a neurotoxin. Modulating the kynurenine pathway to increase kynurenic acid and decrease quinolinic acid levels presents a potential therapeutic strategy for neuroprotective drug development (Vámos et al., 2009).
Antimicrobial and Anticorrosive Properties
Quinoline derivatives have shown effectiveness as antimicrobial agents and anticorrosive materials for metals. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion. This property is particularly valuable in industrial applications where metal preservation is critical (Verma et al., 2020).
Therapeutic Potentials in Cancer and Infectious Diseases
Quinoline and its derivatives have been extensively explored for their therapeutic potentials, including anticancer, antimalarial, antimicrobial, and antiviral activities. These compounds serve as key scaffolds in drug design due to their broad spectrum of bioactivity. The development of quinoline-based drugs continues to be a significant area of research in medicinal chemistry, aiming to address various health conditions including cancer and infectious diseases (Ajani et al., 2022).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acid derivatives, including those related to quinoline carboxylic acids, are studied for their role in biocatalyst inhibition. Understanding the mechanisms by which these compounds inhibit microbial growth is crucial for developing more robust microbial strains for industrial applications, such as biofuel and biochemical production (Jarboe et al., 2013).
特性
IUPAC Name |
8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUCPUROGRAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396175 |
Source


|
| Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667412-63-7 |
Source


|
| Record name | 8-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

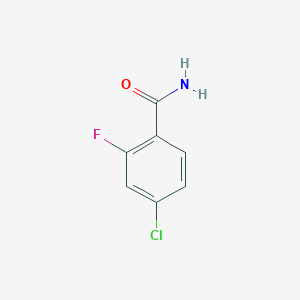
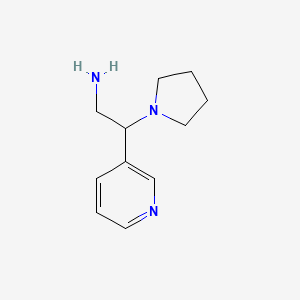


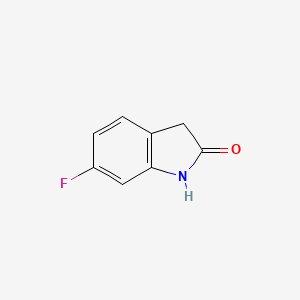
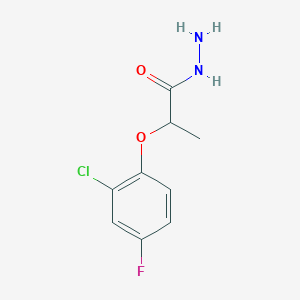
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)
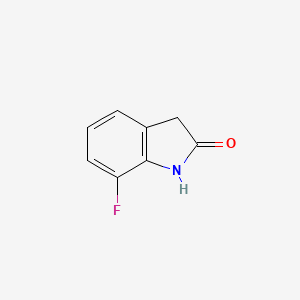
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)

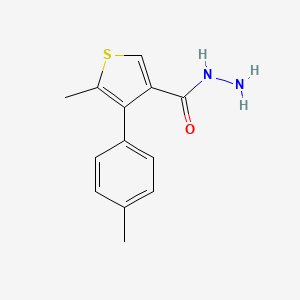
![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)
![2,4,6-trichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364651.png)
